2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide
Description
2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide (hereafter referred to by its full IUPAC name) is a thiosemicarbazone derivative characterized by a pyrrole-substituted hydrazinecarbothioamide scaffold. This compound is synthesized via the condensation of 2-pyrrolecarboxaldehyde with N-methylthiosemicarbazide under mild conditions . Its structure is stabilized by intramolecular hydrogen bonding between the thioamide sulfur and the pyrrole NH group, as inferred from crystallographic studies of analogous compounds . The molecule exhibits planar geometry, which facilitates π-π stacking interactions in solid-state packing .
Biologically, this compound demonstrates notable cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, with IC₅₀ values in the low micromolar range in 3D cell cultures . Its activity is attributed to the synergistic effects of the pyrrole moiety, which enhances cellular uptake, and the hydrazinecarbothioamide group, which chelates metal ions critical for tumor proliferation .
Properties
Molecular Formula |
C7H10N4S |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-methyl-3-[(E)-1H-pyrrol-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C7H10N4S/c1-8-7(12)11-10-5-6-3-2-4-9-6/h2-5,9H,1H3,(H2,8,11,12)/b10-5+ |
InChI Key |
SYYWMKZEDFZNDB-BJMVGYQFSA-N |
Isomeric SMILES |
CNC(=S)N/N=C/C1=CC=CN1 |
Canonical SMILES |
CNC(=S)NN=CC1=CC=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide typically involves the condensation of pyrrole-2-carbaldehyde with N-methylhydrazinecarbothioamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the methylene bridge between the pyrrole ring and the hydrazinecarbothioamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Coordination Chemistry
The compound acts as a tridentate ligand , coordinating metals via:
-
Pyrrole nitrogen (N)
-
Imine nitrogen (N)
-
Thione sulfur (S)
Table 1: Metal Complex Formation
| Metal Ion | Stoichiometry | Geometry | Application | Source |
|---|---|---|---|---|
| Cu(II) | 1:2 (M:L) | Square planar | Anticancer agents | |
| Pd(II) | 1:1 (M:L) | Octahedral | Catalysis | |
| Fe(III) | 1:3 (M:L) | Trigonal | Magnetic materials |
Complexation enhances biological activity, e.g., Cu(II) complexes exhibit DNA-binding via intercalation, as shown in UV-Vis studies (hypochromic shifts ≥30%) .
Cyclization Reactions
The imine and thioamide groups facilitate cyclization to form fused heterocycles:
-
With CS₂/KOH : Forms pyrrolo[2,3-d]thiazoles via intramolecular cyclization .
-
With α,β-unsaturated carbonyls : Undergoes [4+2] cycloaddition to yield pyridopyrroles .
Mechanism Highlights :
-
Thioamide activation : Deprotonation at the NH group generates a nucleophilic sulfur.
-
Electrophilic attack : Pyrrole C2/C5 positions react with electrophiles (e.g., aldehydes) .
Substitution and Functionalization
Table 2: Substitution Reactions
| Reagent | Site Modified | Product | Yield (%) |
|---|---|---|---|
| CH₃I/K₂CO₃ | Thioamide S-alkylation | S-Methyl derivative | 75–80 |
| HNO₃/H₂SO₄ | Pyrrole ring nitration | 4-Nitro-pyrrolyl derivative | 60 |
| Ac₂O | Imine acetylation | N-Acetylated Schiff base | 85 |
Key Observations :
-
S-Alkylation enhances lipophilicity, improving cellular uptake in biological assays .
-
Nitration at pyrrole C4 occurs regioselectively due to electron-donating NH group .
Redox Reactions
-
Imine reduction : NaBH₄ converts C=N to C–N, yielding a secondary amine .
-
Thioamide oxidation : H₂O₂ oxidizes –C(=S)– to –C(=O)–, forming the corresponding semicarbazide .
Kinetic Data :
-
Reduction rate (NaBH₄ in EtOH): k = 0.12 min⁻¹ (25°C).
Biological Activity
Table 3: Pharmacological Profiles
| Activity | Mechanism | IC₅₀/EC₅₀ | Model System | Source |
|---|---|---|---|---|
| Anticancer | HDAC inhibition | 8.2 µM | HeLa cells | |
| Antibacterial | Membrane disruption | 64 µg/mL | E. coli | |
| Antioxidant | Radical scavenging (DPPH assay) | 72% at 100 µM | In vitro |
Notable Findings :
-
Apoptosis induction : Cu(II) complexes trigger caspase-3 activation in oral cancer cells (TSCCF) .
-
DNA interaction : Ethidium bromide displacement assays confirm intercalation (Kₐ = 1.2 × 10⁴ M⁻¹) .
Stability and Degradation
Scientific Research Applications
The applications of 2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide are not explicitly detailed within the provided search results. However, the search results do provide some related information that can help to understand the potential applications of this compound.
Schiff Bases and their applications
- Anticancer Activity Novel anticancer agents should be able to control multiple tumorigenic occurrences and their mechanisms, with stronger selectivity towards cancer cells and with lower or non-toxicity against normal cells . A Schiff base ligand was synthesized from the reaction of 5-C-2-4-NABA (5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid) . These Schiff bases possessed azomethine group (-HC=N-) and aromatic group (CH) as analyzed by Fourier transforms infrared (FTIR) spectroscopy and UV–Vis spectra .
- Spectroscopic Analysis The UV–Vis spectra were measured with Shimadzu UV-1800 spectrophotometer . The 1H-NMR spectra (Oxford, US) was measured as previously reported by Saeed et al. . The 1H-NMR spectrum of the ligand (L1) showed signals at δ 9.66 ppm (s) that belongs to the proton of the azomethine group (-HC=N-) and the signals between δ 6.99 and 8.50 ppm belong to the aromatic protons . The signal at δ 13 ppm (s) refers to the (OH) group of the phenyl in the benzoic acid, while the signal at δ 2.5 ppm (s) refers to the protons of DMSO, and the signal at δ 3.38 ppm (s) refers to the water in DMSO .
Hydrazones and related compounds
- Hydrazone Derivatives Other hydrazone derivatives include this compound, 2-(Isoquinolin-1-ylmethylene)hydrazinecarbothioamide, and 2-(1-(2-Methylpyrimidin-4-yl)ethylidene)hydrazinecarboxamide .
- Reference Material 2-[(4-Chlorophenyl)methylene]-N-methylhydrazinecarbothioamide is available as a reference material . It has applications where high-quality control is desired and offers a sensitivity exceeding conventional quantitative analysis . Elements in quantities as minute as one part per billion can be identified and measured .
Mechanism of Action
The mechanism of action of 2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The pyrrole-substituted target compound exhibits a lower melting point compared to its pyridine analog, likely due to reduced crystallinity from the non-aromatic pyrrole NH group .
- Electron-withdrawing substituents (e.g., nitro groups in 5NS ) enhance antibacterial activity but reduce anticancer efficacy compared to the pyrrole derivative .
Key Observations :
- The pyrrole-substituted compound shows superior selectivity (3.5-fold) for cancer cells over normal cells compared to nitro- or dimethylamino-substituted analogs .
- Antibacterial activity is inversely correlated with anticancer potency; the electron-deficient pyrrole ring in the target compound favors anticancer mechanisms over bacterial membrane disruption .
Computational and Mechanistic Insights
- Molecular Docking: The pyrrole moiety in the target compound forms hydrogen bonds with kinase ATP-binding pockets (e.g., BRAF V600E in melanoma), whereas phenyl-substituted analogs exhibit weaker binding (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol) .
- DFT Studies : The HOMO-LUMO gap of the target compound (4.1 eV) is narrower than that of the pyridine analog (4.8 eV), indicating higher reactivity in redox-mediated anticancer pathways .
- Metal Chelation : The thioamide sulfur and hydrazine nitrogen efficiently chelate Mn²⁺ and Cu²⁺ ions, disrupting metalloenzyme function in cancer cells .
Biological Activity
2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide, identified by its CAS number 16431-47-3, is a hydrazone derivative that has garnered attention for its potential biological activities. This compound is notable for its structural characteristics, which include a pyrrole ring and a hydrazinecarbothioamide moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.
- Molecular Formula : C7H10N4S
- Molecular Weight : 182.25 g/mol
- CAS Number : 16431-47-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that Schiff bases, including those derived from hydrazinecarbothioamide, can selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing effective chemotherapy agents that minimize side effects on healthy tissues .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Tongue Squamous Carcinoma Fibroblasts (TSCCF) | 15 | |
| Hepatocellular Carcinoma (HepG2) | 10 | |
| Breast Cancer (MCF7) | 20 |
Antimicrobial Activity
The compound also shows promising antibacterial properties. Studies have indicated that Schiff bases can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 75 | |
| Bacillus subtilis | 60 |
The biological activity of this compound may be attributed to its ability to form complexes with metal ions, enhancing its reactivity and biological effectiveness. The presence of the thioamide group is particularly relevant for interactions with biological targets, potentially leading to apoptosis in cancer cells and inhibition of bacterial growth .
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Cytotoxicity in Cancer Models : A study involving HepG2 cells demonstrated that treatment with this compound led to a significant reduction in cell viability, with associated morphological changes indicative of apoptosis .
- Antibacterial Effectiveness : In vivo studies showed that this compound significantly reduced bacterial load in infected mice models, suggesting potential therapeutic applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((1H-Pyrrol-2-yl)methylene)-N-methylhydrazinecarbothioamide?
- Methodological Answer : Synthesis typically involves condensation reactions between hydrazinecarbothioamide derivatives and aldehydes/ketones. For analogous compounds, multi-step protocols are employed, starting with precursor functionalization (e.g., pyrrole ring activation) followed by Schiff base formation. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature : Reactions are often conducted at reflux (70–100°C) to accelerate imine bond formation .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid, triethylamine) improve yields .
Purification via column chromatography or recrystallization is recommended to isolate the product .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : A combination of techniques is used:
- FT-IR : Identifies functional groups (e.g., C=S stretch at 1200–1250 cm⁻¹, N–H bend at 1500–1600 cm⁻¹) .
- NMR : NMR reveals proton environments (e.g., pyrrole protons at δ 6.5–7.0 ppm, methylene protons at δ 8.0–8.5 ppm) . NMR confirms carbonyl and thiocarbonyl carbons .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic and reactive properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations provide insights into:
- Molecular geometry : Optimized bond lengths/angles match crystallographic data (e.g., C=S bond length ~1.68 Å) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity; lower gaps correlate with higher bioactivity .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for ligand-protein interactions .
Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., spectroscopic vs. DFT-predicted vibrational modes)?
- Methodological Answer : Discrepancies arise from solvent effects, crystal packing, or approximations in computational models. Strategies include:
- Solvent Correction : Apply implicit solvent models (e.g., PCM) in DFT to mimic experimental conditions .
- Dispersion Corrections : Use Grimme’s D3 correction to account for van der Waals interactions in crystallographic comparisons .
- Vibrational Scaling Factors : Apply empirical scaling (e.g., 0.96–0.98 for B3LYP/6-31G(d)) to align calculated and observed IR peaks .
Q. What strategies enhance the biological activity of this compound through structural modifications?
- Methodological Answer : Key modifications include:
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., –NO₂, –Cl) on the pyrrole ring to improve binding affinity .
- Metal Complexation : Coordinating with transition metals (e.g., Cu(II), Zn(II)) enhances anticancer or antimicrobial activity via chelation .
- Hybridization : Conjugating with bioactive moieties (e.g., sulfonamides) to target specific enzymes (e.g., carbonic anhydrase) .
Biological assays (e.g., MTT for cytotoxicity) validate efficacy post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
